3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

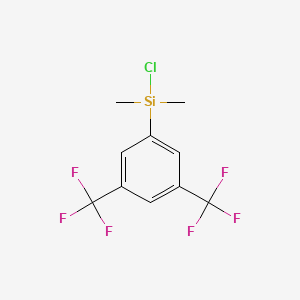

The systematic nomenclature of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane follows established International Union of Pure and Applied Chemistry conventions for organosilicon compounds. The official IUPAC designation is [3,5-bis(trifluoromethyl)phenyl]-chloro-dimethylsilane, which precisely describes the substitution pattern and connectivity of the molecule. This nomenclature system emphasizes the phenyl ring as the central aromatic unit bearing two trifluoromethyl substituents at the 3 and 5 positions, with the silicon atom directly bonded to this aromatic system while simultaneously carrying two methyl groups and one chlorine atom.

The compound bears the Chemical Abstracts Service registry number 732306-23-9, providing a unique identifier for database searches and regulatory documentation. The molecular formula C₁₀H₉ClF₆Si reflects the precise atomic composition, indicating ten carbon atoms, nine hydrogen atoms, one chlorine atom, six fluorine atoms, and one silicon atom. Alternative nomenclature includes [3,5-bis(trifluoromethyl)phenyl]chloro(dimethyl)silane and 3,5-bis(trifluoromethyl)phenyl dimethylsilyl chloride, demonstrating the flexibility in systematic naming while maintaining chemical accuracy.

The Simplified Molecular Input Line Entry System representation provides the structural connectivity as CSi(Cl)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F, encoding the bonding relationships in a linear format suitable for computational processing. The International Chemical Identifier Key JZWDIKPZWMXPMG-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information. The Reaxys and MDL numbers MFCD01862186 facilitate literature searching and chemical database management.

Molecular Geometry and Bonding Configuration

The molecular geometry of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane centers around the tetrahedral coordination environment of the silicon atom, which represents the fundamental structural motif in organosilicon chemistry. Silicon adopts sp³ hybridization, creating bond angles that approximate the ideal tetrahedral geometry of 109.5 degrees. The silicon center forms four covalent bonds: one to the aromatic carbon of the 3,5-bis(trifluoromethyl)phenyl group, two to methyl carbon atoms, and one to the chlorine substituent.

The silicon-carbon bond lengths in organosilicon compounds typically measure approximately 1.86-1.89 Å, significantly longer than conventional carbon-carbon bonds due to the larger atomic radius of silicon compared to carbon. This extended bond length reduces steric interactions between substituents attached to silicon, contributing to the relative stability of tetrahedral silicon centers even with bulky aromatic substituents. The silicon-chlorine bond exhibits a length of approximately 2.02 Å and demonstrates considerable ionic character due to the electronegativity difference between silicon and chlorine.

The aromatic ring maintains planarity with the typical hexagonal geometry of benzene derivatives, featuring carbon-carbon bond lengths of approximately 1.39 Å within the aromatic system. The trifluoromethyl groups adopt a tetrahedral arrangement around their respective carbon centers, with carbon-fluorine bond lengths of approximately 1.33 Å. These substituents exert significant electronic effects through their strong electron-withdrawing character, which influences the electron density distribution throughout the aromatic system and affects the properties of the silicon-aryl bond.

Table 1: Characteristic Bond Lengths and Angles in 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane

| Bond Type | Typical Length (Å) | Bond Angle | Typical Angle (°) |

|---|---|---|---|

| Si-C (aromatic) | 1.86-1.89 | C-Si-C | 109.5 |

| Si-C (methyl) | 1.86-1.89 | C-Si-Cl | 109.5 |

| Si-Cl | 2.02 | Cl-Si-C | 109.5 |

| C-F (trifluoromethyl) | 1.33 | C-C-C (aromatic) | 120.0 |

| C-C (aromatic) | 1.39 | F-C-F | 109.5 |

The molecular conformation exhibits restricted rotation around the silicon-aryl bond due to steric interactions between the trifluoromethyl substituents and the methyl groups attached to silicon. This conformational constraint influences the overall molecular shape and affects intermolecular interactions in both solution and solid-state phases. The electron-withdrawing nature of the trifluoromethyl groups creates a significant dipole moment in the molecule, with the aromatic ring bearing partial positive character relative to the fluorinated substituents.

Comparative Analysis with Analogous Fluoroaryl Silanes

The structural characteristics of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane can be contextualized through comparison with related fluoroaryl silane compounds that share similar substitution patterns or silicon coordination environments. Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane represents a closely related compound where four 3,5-bis(trifluoromethyl)phenyl groups are bonded to a central silicon atom. In this tetrahedral silicon compound, the Si-C bond lengths range from 1.873 to 1.877 Å, with bond angles between 106.27 and 110.97 degrees, demonstrating slight deviations from ideal tetrahedral geometry due to steric interactions between the bulky trifluoromethyl-substituted aromatic rings.

The comparison with [3,5-bis(trifluoromethyl)phenyl]-dimethylsilane, which lacks the chlorine substituent present in the target compound, reveals the influence of the halogen on molecular properties. This analog contains a silicon-hydrogen bond instead of silicon-chlorine, resulting in different electronic properties and reactivity patterns. The molecular weight of the dimethylsilane variant is 272.26 g/mol compared to 306.71 g/mol for the chlorosilane, reflecting the mass difference between hydrogen and chlorine substituents.

Triethoxy(4-(trifluoromethyl)phenyl)silane provides another structural comparison point, featuring a single trifluoromethyl group at the para position rather than two groups at meta positions. This compound demonstrates how substitution pattern affects molecular geometry and electronic properties, with the para-substituted variant exhibiting different steric and electronic characteristics compared to the meta-disubstituted target compound. The molecular weight of 308.37 g/mol for the triethoxy derivative compares closely to the 306.71 g/mol of the dimethylchloro variant, despite the different substitution patterns.

Table 2: Comparative Data for Fluoroaryl Silane Compounds

*Estimated based on typical organosilicon bond lengths

The electronic effects of trifluoromethyl substitution become apparent when comparing these compounds with their non-fluorinated analogs. The strong electron-withdrawing character of trifluoromethyl groups significantly alters the electron density at the silicon center, affecting both the ionic character of silicon-halogen bonds and the overall reactivity of the molecule. This electronic modification influences physical properties such as boiling point, with 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane exhibiting a boiling point of 95-96°C at 30 mmHg, reflecting the combined effects of molecular weight and intermolecular interactions.

The refractive index of 1.424 for the target compound falls within the expected range for fluorinated organosilicon compounds, where the presence of fluorine atoms generally increases refractive index values compared to non-fluorinated analogs. This optical property reflects the polarizability of the molecule and correlates with the electron distribution affected by the trifluoromethyl substituents. The comparative analysis demonstrates that structural modifications in fluoroaryl silanes produce predictable changes in physical and chemical properties, enabling rational design of compounds with specific characteristics for targeted applications.

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF6Si/c1-18(2,11)8-4-6(9(12,13)14)3-7(5-8)10(15,16)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWDIKPZWMXPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382527 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-23-9 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]chloro(dimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silanes.

Hydrolysis: The compound can hydrolyze in the presence of water or moisture to form silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes to form larger siloxane networks.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and condensation reactions.

Major Products Formed

Siloxanes: Formed through substitution and condensation reactions.

Silanols: Formed through hydrolysis reactions.

Aplicaciones Científicas De Investigación

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is used in various scientific research applications, including:

Materials Science: It is used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.

Organic Synthesis: The compound is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

Surface Modification: It is used to modify surfaces of materials to impart hydrophobic or oleophobic properties.

Mecanismo De Acción

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane involves the reactivity of the chlorosilane group. The chlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic applications to modify and functionalize molecules and surfaces .

Comparación Con Compuestos Similares

1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole (CAS: 175205-51-3)

- Molecular Formula : C₁₂H₁₁F₆N

- Molecular Weight : 283.22 g/mol

- Key Differences :

- Replaces the chlorosilane group with a pyrrole ring, altering reactivity.

- Lacks the electrophilic silicon center, making it unsuitable for silylation.

- Hazard profile includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating milder acute toxicity compared to the chlorosilane .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 247.01 g/mol

- Key Differences :

Physical and Chemical Properties Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/cm³) | Hazard Codes |

|---|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane | 732306-23-9 | C₁₀H₉ClF₆Si | 306.71 | 95–96 (30 mmHg) | 1.4240 | H314 |

| 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole | 175205-51-3 | C₁₂H₁₁F₆N | 283.22 | Not reported | Not reported | H315, H319, H335 |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃Cl₂F₃O | 247.01 | Not reported | Not reported | H314 |

Reactivity and Application Comparison

- 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane :

- 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole :

- 3-Chloro-5-(trifluoromethyl)benzoyl chloride :

Hazard and Handling Comparison

- The chlorosilane and benzoyl chloride share H314 hazards, requiring stringent PPE (e.g., gloves, goggles).

- The pyrrole derivative poses lower acute risks but requires ventilation due to respiratory hazards .

Research Findings and Industrial Relevance

- 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is critical in synthesizing fluorinated materials for electronics and coatings, where moisture resistance and dielectric properties are prioritized .

- Its analogs, such as the pyrrole derivative, find niche roles in medicinal chemistry but lack the versatility of silicon-based reactivity .

Actividad Biológica

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane (CAS No. 732306-23-9) is an organosilicon compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is C11H8ClF6Si. The presence of multiple trifluoromethyl groups enhances its lipophilicity and stability, making it an interesting candidate for biological studies.

The biological activity of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is primarily attributed to its ability to interact with biomolecules. Its mechanism of action can involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Receptor Modulation : It can potentially act as a modulator for various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that organosilicon compounds exhibit antioxidant properties, which could contribute to their biological effects.

Anticancer Activity

Research has indicated that compounds similar to 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane exhibit anticancer properties. A study focusing on related organosilicon compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Organosilicon derivatives have been shown to reduce inflammation markers in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the effect of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane on apoptosis in human cancer cells.

- Method : Human breast cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant induction of apoptosis was observed at higher concentrations, with increased levels of pro-apoptotic proteins noted .

- Inflammation Model :

Data Table: Biological Activities

Q & A

Q. What synthetic routes are available for preparing 3,5-bis(trifluoromethyl)phenyldimethylchlorosilane, and how can reaction conditions be optimized?

The synthesis typically involves silylation of 3,5-bis(trifluoromethyl)phenyllithium with dimethylchlorosilane. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates, as seen in analogous silylation reactions.

- Temperature control : Reactions are performed at −78°C to prevent side reactions, followed by gradual warming to room temperature.

- Purification : Distillation under reduced pressure (e.g., 30 mmHg, 95–96°C) ensures high purity.

- Monitoring : Thin-layer chromatography (TLC) or ¹⁹F NMR can track reaction progress.

Q. How should researchers characterize the purity and structure of this compound?

- ¹H/¹⁹F NMR : Confirm the presence of dimethylsilyl groups (δ 0.5–1.0 ppm for Si–CH₃) and trifluoromethyl substituents (δ −60 to −65 ppm for CF₃).

- Elemental analysis : Verify C, H, and Cl content against theoretical values (C: 39.16%, H: 2.95%, Cl: 11.55%).

- Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 306.71 (M⁺).

Q. What safety protocols are critical when handling this reagent?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to its corrosive nature (H314 hazard).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent HCl release.

- Storage : Keep in moisture-free, argon-purged containers at 2–8°C to prevent hydrolysis.

Advanced Research Questions

Q. How does the steric bulk of the 3,5-bis(trifluoromethyl)phenyl group influence its reactivity in silylation reactions?

The trifluoromethyl groups create significant steric hindrance, which:

- Slows nucleophilic attack : Requires longer reaction times (e.g., 72 hours for aryl lithium reactions).

- Directs regioselectivity : In asymmetric catalysis, the bulky group favors axial coordination in transition states, as observed in phosphazene derivatives.

- Reduces side reactions : Suppresses oligomerization in silane-mediated couplings.

Q. What analytical methods can resolve contradictions in reaction yields reported in literature?

- Kinetic studies : Use in-situ ¹⁹F NMR to monitor intermediate formation and identify rate-limiting steps.

- Computational modeling : DFT calculations (e.g., Gaussian 16) can predict activation barriers for competing pathways.

- Side-product analysis : HPLC-MS or GC-MS identifies byproducts like disiloxanes or hydrolyzed silanols.

Q. How can this compound be applied in stereoselective synthesis of pharmaceutical intermediates?

- Chiral auxiliaries : Use (-)-sparteine or BINOL-derived catalysts to induce enantioselective silylation of alcohols or amines.

- Protecting groups : The silane’s stability under acidic conditions makes it suitable for temporary protection of hydroxyl groups in multistep syntheses.

- Case study : In aprepitant synthesis, the silane’s fluorinated aryl group enhances metabolic stability via steric shielding.

Q. What challenges arise when scaling up reactions involving this silane, and how can they be mitigated?

- Exothermicity : Use jacketed reactors with precise temperature control (−20°C to 25°C) to manage heat release.

- Moisture sensitivity : Employ Schlenk-line techniques or automated gloveboxes for large-scale handling.

- Cost efficiency : Optimize stoichiometry (e.g., 1.05 equiv silane) to minimize waste without compromising yield.

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 95–96°C (30 mmHg) | |

| Density | 1.424 g/cm³ | |

| Molecular weight | 306.71 g/mol | |

| Hazard classification | Corrosive (H314) |

Q. Table 2. Common Byproducts and Analytical Signatures

| Byproduct | Detection Method | Characteristic Signal |

|---|---|---|

| Disiloxane | GC-MS | m/z 613.42 (dimer) |

| Hydrolyzed silanol | ¹H NMR | δ 1.5–2.0 ppm (broad OH) |

| Chlorinated impurities | Ion chromatography | Cl⁻ retention time = 4.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.